![molecular formula C14H21NO4 B2490672 (2S,6S)-2,6-dimethylmorpholine;(2R)-2-hydroxy-2-phenyl-acetic acid CAS No. 943344-44-3](/img/structure/B2490672.png)
(2S,6S)-2,6-dimethylmorpholine;(2R)-2-hydroxy-2-phenyl-acetic acid
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Overview
Description
“(2S,6S)-2,6-dimethylmorpholine;(2R)-2-hydroxy-2-phenyl-acetic acid” is related to the study of ketamine and its metabolites . Ketamine’s analgesia has mostly been attributed to antagonism of N-methyl-D-aspartate receptors, but evidence suggests multiple other pathways are involved in its antidepressant and possibly analgesic activity . Ketamine’s metabolites, and (2R,6R)-hydroxynorketamine in particular, may play a greater role in its clinical activity than previously believed .
Synthesis Analysis
The synthesis of (2R,6R)-hydroxynorketamine and (2S,6S)-hydroxynorketamine has been described in a patent . The patent provides a method for synthesizing free base forms of these compounds .Molecular Structure Analysis
The molecular structure of these compounds is related to their function. For example, the stereochemistry of ketamine and its metabolites plays a significant role in their effects on the mitochondrial homeostatic response .Chemical Reactions Analysis
The chemical reactions involving these compounds are complex and involve multiple pathways. For instance, ketamine’s metabolites may induce significant changes in metabolic pathways involved in fundamental mitochondrial functions that are critically impaired in clinical conditions such as depression and anxiety .Scientific Research Applications
- The compound’s complex three-dimensional structure and its presence in certain plant families (such as Ranunculaceae) highlight its significance. Researchers have explored its potential as an anticancer agent due to its remarkable physiological activities, including anti-inflammatory, analgesic, and cardioprotective effects .
- (2S,6S)-2,6-Dimethylmorpholine has been studied in the context of mood disorders. Its downstream metabolite, (2R,6R)-hydroxynorketamine (HNK), has shown antidepressant effects independent of NMDA receptors. Unlike ketamine, HNK activates AMPA receptors, which may offer new avenues for treating depression .
- The compound’s intricate structure presents a challenge for chemical synthesis. Recent work by Professor Yong Qin’s team has achieved total synthesis of six different diterpenoid alkaloids and their corresponding skeletons. Key strategies include oxidative dearomatization and Diels-Alder cycloaddition reactions .
- Understanding the metabolism of (2S,6S)-2,6-dimethylmorpholine is crucial. It rapidly converts into (2R,6R)-HNK and (R,S)-norketamine in vivo. Investigating their individual contributions and pharmacokinetics informs drug development and safety profiles .
- Professor Feng-Peng Wang’s group has systematically studied the extraction, separation, and structural identification of diterpenoid alkaloids. Their work contributes to the characterization of (2S,6S)-2,6-dimethylmorpholine and related compounds .
Anticancer Research
Neuropharmacology and Mood Disorders
Synthetic Chemistry and Total Synthesis
Pharmacokinetics and Metabolism
Natural Product Isolation and Characterization
Mechanism of Action
Target of Action
The primary targets of (2S,6S)-2,6-dimethylmorpholine (2R)-2-hydroxy-2-phenyl-acetic acid, also known as (2S,6S)-2,6-Dimethylmorpholine (2R)-2-hydroxy-2-phenyl-acetic acid, are N-methyl-D-aspartate receptors (NMDARs) . These receptors are crucial for synaptic plasticity and memory function .
Mode of Action
This compound interacts with its targets primarily through antagonism of NMDARs . It also interacts with opioid receptors, nicotinic and muscarinic receptors, dopamine receptors, and voltage-gated calcium channels . The compound’s metabolites, particularly the (2R,6R)-hydroxynorketamine (HNK) stereoisomer, have been found effective in inducing antidepressant-like behavioral and cellular responses .
Biochemical Pathways
The compound affects multiple biochemical pathways. It activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and the mammalian target of rapamycin (mTOR) . These differentially expressed proteins mainly participate in cellular processes, biological regulation processes, biological metabolism processes, and stress reaction processes . They are involved in long-term potentiation, G13 pathway, platelet activation pathway, and MAPK signaling pathway .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are still being elucidated . It is known that the compound’s metabolites, particularly (2r,6r)-hnk, may play a greater role in its clinical activity than previously believed .
Result of Action
The compound’s action results in potentiation of excitatory synapses in affective-regulating brain circuits, which results in amelioration of depression symptoms . It has been found effective in reducing mechanical allodynia in both acute and chronic pain states .
Action Environment
Environmental factors that influence the compound’s action, efficacy, and stability are still being studied. It is known that the compound’s antidepressant effects can be sustained even after discontinuation of the drug .
Safety and Hazards
Future Directions
The future directions of research into these compounds involve further elucidation of their mechanisms of action and potential therapeutic uses. For instance, new studies will continue to define the role of ketamine and its metabolites in clinical medicine . Furthermore, the potential role of the brain–gut microbiota axis and brain-spleen axis in stress-related psychiatric disorders and in the antidepressant-like action of arketamine is being explored .
properties
IUPAC Name |
(2S,6S)-2,6-dimethylmorpholine;(2R)-2-hydroxy-2-phenylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3.C6H13NO/c9-7(8(10)11)6-4-2-1-3-5-6;1-5-3-7-4-6(2)8-5/h1-5,7,9H,(H,10,11);5-7H,3-4H2,1-2H3/t7-;5-,6-/m10/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NALUPIVEBULWHN-HNZGJALOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(O1)C.C1=CC=C(C=C1)C(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNC[C@@H](O1)C.C1=CC=C(C=C1)[C@H](C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,6S)-2,6-dimethylmorpholine;(2R)-2-hydroxy-2-phenyl-acetic acid |
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